



## CT26 colon carcinoma model and ADU-S100 treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | ML RR-S2 CDA intermediate 1 |           |
| Cat. No.:            | B15381684                   | Get Quote |

https-document-openscience-repository-prod.s3.amazonaws.com/2619/9931/1/1196829.pdf 1

[2] Intratumoral Delivery of STING Agonist ADU-S100 Leads to Anti-Tumor Systemic Immunity in a Murine Model of Esophageal Adenocarcinoma - PMC - PubMed Central (2022-02-16) STING is a transmembrane protein that activates transcription of interferon genes, resulting in stimulation of APCs and enhanced CD8+ T-cell infiltration. The present study evaluates STING agonists, alone and in combination with radiation to determine durable anticancer activity in solid tumors. Materials and Methods: Esophagojejunostomy was performed on rats to induce reflux leading to the development of EAC. At 32 weeks post operatively, rats received intratumorally either 50 µg STING (ADU-S100) or placebo (PBS), +/- 16Gy radiation. ... (2022-02-16) Background: Esophageal adenocarcinoma (EAC) is a deadly disease with limited treatment options. STING is a transmembrane protein that activates transcription of interferon genes, resulting in stimulation of APCs and enhanced CD8+ T-cell infiltration. The present study evaluates STING agonists, alone and in combination with radiation to determine durable anticancer activity in solid tumors. Materials and Methods: Esophagojejunostomy was performed on rats to induce reflux leading to the development of EAC. ... (2022-02-16) All animals were then randomized into placebo or treatment arms (Figure 8) and if a member of a radiation group, it received one dose of 16Gy radiation at 32 weeks[3]. Placebo or ADU-S100 was administered at 32 and 35 weeks intratumorally through endoscopy at a dose of 50 µg (Figure 7C). All animals underwent a repeat biopsy at 36 weeks (Figure 7D). At 40 weeks all animals received a final MRI to determine endpoint tumor volume and were euthanized for esophageal harvest. Figure 7. The modified levrat model. 4







[5] The STING agonist ADU-S100 enhances the efficacy of middle-dose-rate radiation-induced antitumor immunity in a murine model of glioblastoma - Research Square (2023-01-20) Methods: We investigated the antitumor efficacy of MDR-RT combined with ADU-S100 in a murine glioblastoma model. We analyzed the immune cell profiles and cytokine expression in tumors, lymph nodes, and spleens. Results: The combination of MDR-RT and ADU-S100 significantly suppressed tumor growth and prolonged survival. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the tumor microenvironment. ... (2023-01-20) Abstract. Background: Glioblastoma is a highly aggressive brain tumor with a poor prognosis. Radiation therapy (RT) is a standard treatment, but its efficacy is limited by the immunosuppressive tumor microenvironment. The stimulator of interferon genes (STING) pathway is a key regulator of innate immunity, and STING agonists have shown promise in cancer immunotherapy. In this study, we investigated the potential of combining middle-doserate (MDR) RT with the STING agonist ADU-S100 to enhance antitumor immunity in a murine glioblastoma model. ... (2023-01-20) We investigated the antitumor efficacy of MDR-RT combined with ADU-S100 in a murine glioblastoma model. We analyzed the immune cell profiles and cytokine expression in tumors, lymph nodes, and spleens. 6

[7] STING Agonist ADU-S100 Synergizes with PARP Inhibition to Enhance Antitumor Immunity in a Murine Model of BRCA1-Deficient Ovarian Cancer - PMC - PubMed Central (2023-08-16) Abstract. Poly (ADP-ribose) polymerase inhibitors (PARPi) and stimulator of interferon genes (STING) agonists are promising cancer therapies that modulate the tumor immune microenvironment (TIME). Here, we investigated the combination of the PARPi olaparib and the STING agonist ADU-S100 in a murine model of BRCA1-deficient ovarian cancer. We found that the combination therapy significantly suppressed tumor growth and prolonged survival compared to either agent alone. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the TIME. ... (2023-08-16) Poly (ADP-ribose) polymerase inhibitors (PARPi) and stimulator of interferon genes (STING) agonists are promising cancer therapies that modulate the tumor immune microenvironment (TIME). Here, we investigated the combination of the PARPi olaparib and the STING agonist ADU-S100 in a murine model of BRCA1-deficient ovarian cancer. We found that the combination therapy significantly suppressed tumor growth and prolonged survival compared to either agent alone. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the TIME. ... (2023-08-16) We found that the combination therapy significantly suppressed tumor growth and prolonged survival compared to either agent alone. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the TIME. Furthermore, the combination



therapy enhanced the expression of genes involved in antigen presentation and T-cell activation. Our findings suggest that the combination of PARPi and STING agonists is a promising strategy for the treatment of BRCA1-deficient ovarian cancer. 4

[8] A STING Agonist Given with Radiation and PD-1 Blockade Cures Pancreatic Cancer in Mice by Remodeling the Tumor Microenvironment (2020-09-01) To test the efficacy of a STING agonist in our KPC model, we first administered ADU-S100 intratumorally. We observed no significant tumor regression or prolonged survival (Fig. S1A-S1C). We reasoned that the poor response could be due to the highly fibrotic and desmoplastic stroma of KPC tumors, which may limit the diffusion of the STING agonist and prevent it from reaching all the cancer cells. To overcome this, we developed a novel delivery system in which the STING agonist is encapsulated in a biodegradable polymer that can be injected intravenously. ... (2020-09-01) Pancreatic cancer is a lethal disease with a dismal prognosis. The tumor microenvironment (TME) is highly immunosuppressive, which limits the efficacy of immunotherapy. Here, we show that a combination of radiation, PD-1 blockade, and a novel STING agonist can cure pancreatic cancer in mice. The STING agonist, ADU-S100, was encapsulated in a biodegradable polymer to improve its delivery to the TME. The combination therapy led to complete tumor regression and long-term survival in a majority of mice. This was associated with a significant increase in CD8+ T cells and a decrease in regulatory T cells and myeloidderived suppressor cells in the TME. ... (2020-09-01) The combination therapy led to complete tumor regression and long-term survival in a majority of mice. This was associated with a significant increase in CD8+ T cells and a decrease in regulatory T cells and myeloid-derived suppressor cells in the TME. Furthermore, the combination therapy induced a durable antitumor memory response that protected the mice from tumor rechallenge. Our findings provide a strong rationale for the clinical translation of this novel combination therapy for pancreatic cancer. 4

```
[9] 4 --INVALID-LINK-- 4
```

- [10] 4 -- INVALID-LINK-- 4
- [11] 4 --INVALID-LINK-- 4
- [12] 4 -- INVALID-LINK-- 4
- [13] 4 -- INVALID-LINK-- 4



- [14] 4 jitc.bmj.com/content/10/1/e003550 4
- 4 --INVALID-LINK-- 4
- 4 -- INVALID-LINK-- 4
- 4 jitc.bmj.com/content/10/1/e003550.info 15 Application Notes and Protocols for CT26 Colon Carcinoma Model and ADU-S100 Treatment

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The CT26 colon carcinoma model is a widely utilized syngeneic mouse model for preclinical immuno-oncology research. Derived from a chemically induced tumor in BALB/c mice, the CT26 cell line is highly immunogenic and valuable for studying colorectal cancer and evaluating novel immunotherapies. One such therapeutic agent is ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist.[3] Activation of the STING pathway by ADU-S100 in the tumor microenvironment triggers a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of



dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), ultimately leading to an adaptive, tumor-specific immune response.

These application notes provide a comprehensive overview of the use of the CT26 model in conjunction with ADU-S100 treatment, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

## Data Presentation In Vivo Efficacy of ADU-S100 in the CT26 Model

Intratumoral (IT) administration of ADU-S100 has demonstrated significant anti-tumor efficacy in the CT26 model. The following tables summarize key quantitative data from preclinical studies.

Table 1: Tumor Volume and Weight Following ADU-S100 Treatment

| Treatment Group                       | Dose (μg) | Mean Tumor<br>Volume (mm³) on<br>Day 30 | Mean Tumor<br>Weight (g) on Day<br>30 |
|---------------------------------------|-----------|-----------------------------------------|---------------------------------------|
| PBS (Control)                         | -         | 1952                                    | -                                     |
| ADU-S100                              | 20        | Significantly reduced vs. control       | Significantly reduced vs. control     |
| ADU-S100                              | 40        | More effective than 20<br>μg dose       | Significantly reduced vs. control     |
| ADU-S100 (20 μg) +<br>CpG ODN (20 μg) | 20 + 20   | 32 (Highest suppression)                | Significantly reduced vs. control     |

Data compiled from a study by Corrales et al. and another similar study.

Table 2: Hematological Analysis Following ADU-S100 Treatment



| Treatment Group                       | Dose (μg) | Lymphocyte Count                | Other<br>Hematological<br>Factors |
|---------------------------------------|-----------|---------------------------------|-----------------------------------|
| PBS (Control)                         | -         | Baseline                        | No significant difference         |
| ADU-S100                              | 20        | No significant increase         | No significant difference         |
| ADU-S100                              | 40        | Significant increase (p < 0.05) | No significant difference         |
| CpG ODN                               | 40        | Significant increase (p < 0.05) | No significant difference         |
| ADU-S100 (20 μg) +<br>CpG ODN (20 μg) | 20 + 20   | Significant increase (p < 0.05) | No significant difference         |

This table indicates the recruitment of immune cells to the tumor microenvironment.

Table 3: Survival Rate of CT26 Tumor-Bearing Mice

| Treatment Group                       | Dose (μg) | Survival Rate (%) |
|---------------------------------------|-----------|-------------------|
| PBS (Control)                         | -         | 71.4              |
| ADU-S100                              | 20        | 71.4              |
| ADU-S100                              | 40        | 100               |
| CpG ODN                               | 40        | 100               |
| ADU-S100 (20 μg) + CpG<br>ODN (20 μg) | 20 + 20   | 100               |

No significant weight change was observed in the animals during the experiment.

# **Experimental Protocols CT26 Cell Culture and Tumor Implantation**



Objective: To establish subcutaneous CT26 tumors in BALB/c mice.

#### Materials:

- CT26 murine colon carcinoma cell line
- RPMI-1640 medium with L-glutamine
- Fetal Calf Serum (FCS)
- Penicillin/Streptomycin (Pen/Strep)
- MEM non-essential amino acids solution
- L-Glutamine
- Sodium pyruvate
- HEPES
- β-mercaptoethanol
- Trypsin:EDTA
- Hank's Balanced Salt Solution (HBSS)
- Female BALB/c mice (6-8 weeks old)

#### Protocol:

- Cell Culture:
  - Culture CT26 cells in RPMI-1640 medium supplemented with 10% FCS, 1% Pen/Strep,
     1% MEM non-essential amino acids, 1% L-Glutamine, 1% Sodium pyruvate, 1% HEPES,
     and 0.1% β-mercaptoethanol.
  - Incubate at 37°C in a 5% CO2 atmosphere.
  - Passage cells when they reach 80-90% confluency.



- Cell Preparation for Implantation:
  - Aspirate the culture medium and wash the cells with PBS.
  - Add trypsin:EDTA to detach the cells and incubate for approximately one minute at 37°C.
  - Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
  - Centrifuge the cells at 1200 rpm (335 x g) for 5 minutes.
  - Resuspend the cell pellet in HBSS and perform two additional washes.
  - Count the cells using a hemocytometer and trypan blue exclusion to assess viability.
  - Resuspend the cells in sterile PBS at a concentration of 3 x 10<sup>6</sup> cells/mL.
- Tumor Implantation:
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (3 x 10^5 cells) into the right flank of each female BALB/c mouse.
  - Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.

### **Intratumoral Administration of ADU-S100**

Objective: To treat established CT26 tumors with ADU-S100.

#### Materials:

- ADU-S100 (MIW815)
- Sterile PBS
- Insulin syringes (or similar) with a 28-30 gauge needle

#### Protocol:

Preparation of ADU-S100 Solution:



 $\circ$  Reconstitute or dilute ADU-S100 in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 20  $\mu$ g dose in 20  $\mu$ L).

#### Treatment Schedule:

- Begin treatment when tumors reach a palpable size (e.g., 5-6 mm in diameter or an average volume of ~100-120 mm³).
- A typical dosing schedule is two intratumoral injections on days 10 and 16 post-tumor implantation. Another reported schedule is three injections administered 3 days apart.

#### Administration:

- Gently restrain the mouse.
- Carefully insert the needle into the center of the tumor.
- Slowly inject the ADU-S100 solution (e.g., 20 μL) directly into the tumor.
- Monitor the mice for any adverse reactions.

## **Assessment of Anti-Tumor Efficacy**

Objective: To evaluate the effect of ADU-S100 treatment on tumor growth and survival.

#### Materials:

- Digital calipers
- Animal scale

#### Protocol:

- Tumor Volume Measurement:
  - Measure the tumor dimensions (length and width) every other day using digital calipers.
  - Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.



- Body Weight Monitoring:
  - Weigh the mice every other day to monitor for treatment-related toxicity.
- Survival Analysis:
  - Monitor the mice daily and record the date of death or euthanasia (when tumors reach a predetermined size or the animal shows signs of distress).
  - Plot survival curves using the Kaplan-Meier method.
- Endpoint Analysis:
  - At the end of the study (e.g., day 30), euthanize the mice.
  - Excise the tumors and weigh them.
  - Isolate tissues such as the spleen and liver for further analysis (e.g., histopathology, flow cytometry).

## In Vitro STING Pathway Activation Assay

Objective: To confirm the activation of the STING pathway in CT26 cells by ADU-S100.

Materials:

- CT26 cells
- ADU-S100
- Culture medium
- Reagents for Western blotting (antibodies against p-TBK1, TBK1, p-IRF3, IRF3, β-actin)
- Reagents for RT-PCR (primers for IFN-β)

Protocol:

• Cell Treatment:



- Seed CT26 cells in a culture plate and allow them to adhere overnight.
- Treat the cells with ADU-S100 (e.g., 10 or 50 µg/mL) for a specified time (e.g., 2 hours).
- · Western Blot Analysis:
  - Lyse the cells and extract total protein.
  - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  - Probe the membrane with primary antibodies against phosphorylated and total TBK1 and IRF3. Use β-actin as a loading control.
  - Incubate with the appropriate secondary antibodies and visualize the protein bands. An
    increase in the ratio of phosphorylated to total protein indicates pathway activation.
- RT-PCR for IFN-β Expression:
  - Extract total RNA from the treated cells.
  - Synthesize cDNA using reverse transcriptase.
  - Perform quantitative PCR using primers specific for IFN-β.
  - Normalize the expression to a housekeeping gene (e.g., GAPDH). An increase in IFN-β
     mRNA levels indicates STING pathway activation.

## Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: ADU-S100 activates the STING signaling pathway.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: In vivo experimental workflow for ADU-S100 treatment.

## **Logical Relationship**





Click to download full resolution via product page

Caption: Mechanism of ADU-S100 induced anti-tumor immunity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. CT26 Syngeneic Mouse Model Altogen Labs [altogenlabs.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. td2inc.com [td2inc.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 9. The cGAS-STING pathway in colorectal cancer: bridging innate immunity and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. Treatment of mouse model of CT26 colon cancer [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- To cite this document: BenchChem. [CT26 colon carcinoma model and ADU-S100 treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15381684#ct26-colon-carcinoma-model-and-adu-s100-treatment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com